molecular formula C5H9ClN2O B13523180 Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride

Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride

Cat. No.: B13523180
M. Wt: 148.59 g/mol
InChI Key: IJQBQGSQKRALOT-UHFFFAOYSA-N
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Description

Methyl[(1,3-oxazol-5-yl)methyl]amine hydrochloride is a compound that features a 1,3-oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,3-oxazoles is the Van Leusen oxazole synthesis, which involves the reaction of TosMIC (tosylmethyl isocyanide) with aldehydes under basic conditions . The resulting oxazole can then be further functionalized to introduce the methylamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1,3-oxazol-5-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the methylamine group.

    Substitution: The compound can participate in substitution reactions, where different substituents are introduced to the oxazole ring or the methylamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Methyl[(1,3-oxazol-5-yl)methyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which methyl[(1,3-oxazol-5-yl)methyl]amine hydrochloride exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The methylamine group can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Methyl[(1,3-oxazol-5-yl)methyl]amine hydrochloride can be compared with other oxazole derivatives, such as:

These compounds share the oxazole ring structure but differ in their substituents and specific biological activities, highlighting the versatility and potential of oxazole derivatives in various applications.

Properties

Molecular Formula

C5H9ClN2O

Molecular Weight

148.59 g/mol

IUPAC Name

N-methyl-1-(1,3-oxazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H8N2O.ClH/c1-6-2-5-3-7-4-8-5;/h3-4,6H,2H2,1H3;1H

InChI Key

IJQBQGSQKRALOT-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=CO1.Cl

Origin of Product

United States

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